molecular formula C7H11N B2739244 2-Methylcyclopentanenitrile CAS No. 2826-50-8

2-Methylcyclopentanenitrile

Cat. No. B2739244
CAS RN: 2826-50-8
M. Wt: 109.172
InChI Key: ZJIHBZDKEFKVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclopentanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as 2-Methyl-1-cyclopentanecarbonitrile or 2-Methyl-1-cyanocyclopentane. This chemical compound is widely used in scientific research due to its unique properties and characteristics.

Scientific Research Applications

Vapor-Liquid Equilibria and Excess Molar Volumes Studies

2-Methyl pyrazine, a compound related to 2-Methylcyclopentanenitrile, has been a subject of significant interest due to its industrial and pharmaceutical applications. A study by (Park et al., 2001) focused on the vapor-liquid equilibria (VLE) and excess molar volumes (VE) of 2-Methyl pyrazine binary mixtures. These properties were measured using headspace gas chromatography and a precision density meter, contributing to the understanding of its thermodynamic behavior, essential for its applications in industry and pharmaceuticals.

Chemical Reactivity and Safety Studies

Methylcyclopentadiene (MCP), closely related to this compound, is a highly reactive and hazardous compound. (Wang et al., 2009) utilized molecular simulations to predict the thermodynamic values for reactive chemicals like MCP, especially when experimental data is insufficient. The study detailed the isomerization, dimerization, and oxidation reactions of MCP, providing guidance for safer chemical processes and handling of such reactive compounds.

Ionization and Dissociation Studies in Laser Fields

The ionization and dissociation of methyl-substituted derivates of cyclopentanone, similar to this compound, were explored under intense femtosecond laser fields in research by (Wang et al., 2013). This study provided insights into how methyl substitution and its position affect the ionization/dissociation processes. The findings have implications for understanding the behavior of such compounds under extreme conditions, relevant for fields like mass spectrometry and laser chemistry.

Polymerization and Synthesis Studies

A study on the radical homopolymerization of a cyclic monomer related to this compound was conducted by (Moszner et al., 2003). The research focused on synthesizing polymers with a glass transition temperature of 90°C, providing valuable insights into polymer chemistry and potential applications in materials science.

Stereoselective Synthesis Studies

The stereoselective synthesis of β-halogenated 2-methylenecyclopentanones, a compound structurally related to this compound, was described in research by (Tian et al., 2016). The study highlighted an efficient method for preparing halogenated complex molecules, emphasizing the importance of these compounds as valuable building blocks for further derivatizations in chemical synthesis.

properties

IUPAC Name

2-methylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6-3-2-4-7(6)5-8/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHBZDKEFKVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2826-50-8
Record name 2-methylcyclopentane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.